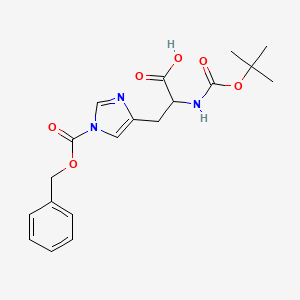

3-(1-Benzyloxycarbonylimidazol-4-yl)-2-(tert-butoxycarbonylamino)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Boc-His(Z)-OH, also known as N-tert-butoxycarbonyl-N-benzyloxycarbonyl-L-histidine, is a derivative of the amino acid histidine. It is commonly used in peptide synthesis as a protected form of histidine to prevent unwanted side reactions during the synthesis process. The compound features two protective groups: the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Z) group, which safeguard the amino and imidazole groups of histidine, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-His(Z)-OH typically involves the protection of the amino and imidazole groups of histidine. The process begins with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected histidine. Subsequently, the imidazole group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base like sodium bicarbonate. The overall reaction conditions are mild and typically carried out at room temperature .

Industrial Production Methods

Industrial production of Boc-His(Z)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of protective groups like Boc and Z is crucial in industrial settings to prevent side reactions and ensure the integrity of the final product .

Chemical Reactions Analysis

Deprotection Reactions

The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups are critical for protecting amino and imidazole functionalities during synthetic workflows.

Table 1: Deprotection Conditions

-

Boc Deprotection : The Boc group is selectively cleaved under acidic conditions (e.g., 20–50% TFA in dichloromethane), leaving the Z group intact .

-

Z Group Removal : Hydrogenolysis with Pd-C/H₂ or treatment with HBr in acetic acid removes the benzyloxycarbonyl group without affecting the Boc-protected amine .

Carboxylic Acid Reactivity

The propanoic acid moiety participates in coupling reactions to form amides or esters, critical for peptide elongation.

Table 2: Activation and Coupling Methods

| Reaction Type | Reagents | Application | Source |

|---|---|---|---|

| Amide Bond Formation | DCC/HOBt, EDCl/HOAt | Peptide backbone synthesis | |

| Esterification | Pentafluorophenol/DCC | Stabilized active ester formation |

-

DCC-Mediated Coupling : N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid for nucleophilic attack by amines, forming amide bonds in high yields .

-

Pentafluorophenyl Esters : These esters enhance stability and reactivity in solid-phase peptide synthesis (SPPS) .

Imidazole Ring Reactivity

The 1-benzyloxycarbonylimidazol-4-yl group exhibits unique reactivity due to its aromatic heterocycle and protecting group.

Key Reactions:

-

Electrophilic Substitution : The imidazole ring undergoes halogenation or nitration at the C-2 position under controlled conditions, though steric hindrance from the Z group limits reactivity .

-

Metal Coordination : The imidazole nitrogen can coordinate to transition metals (e.g., Cu²⁺ or Zn²⁺), enabling applications in catalysis or metalloprotein mimics .

Stability and Side Reactions

-

Acid Sensitivity : Prolonged exposure to TFA may lead to partial Z group cleavage .

-

Oxidation : The imidazole ring is susceptible to oxidation under strong basic conditions (e.g., KMnO₄) .

Table 3: Reaction Yields and Conditions

| Reaction | Conditions | Yield (%) | Source |

|---|---|---|---|

| Boc Deprotection | 30% TFA/DCM, 1 hr | >95 | |

| Z Group Hydrogenolysis | 10% Pd-C/H₂, MeOH, 12 hr | 85 | |

| Amide Coupling | DCC/HOBt, DMF, rt, 24 hr | 92 |

Scientific Research Applications

Boc-His(Z)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Drug Development: Employed in the synthesis of peptide-based drugs and enzyme inhibitors.

Bioconjugation: Utilized in the modification of proteins and peptides for various biochemical studies.

Industrial Applications: Used in the large-scale production of peptides for pharmaceutical and biotechnological applications.

Mechanism of Action

The mechanism of action of Boc-His(Z)-OH primarily involves its role as a protected histidine derivative in peptide synthesis. The Boc and Z groups protect the amino and imidazole groups of histidine, respectively, preventing unwanted side reactions during the synthesis process. Upon deprotection, the free histidine can participate in various biochemical reactions, including enzyme catalysis and protein interactions .

Comparison with Similar Compounds

Boc-His(Z)-OH can be compared with other protected histidine derivatives such as:

Boc-His(OMe)-OH: Similar to Boc-His(Z)-OH but with a methoxy group protecting the imidazole ring.

Fmoc-His(Boc)-OH: Uses the fluorenylmethyloxycarbonyl (Fmoc) group for amino protection and Boc for imidazole protection.

Cbz-His(Boc)-OH: Uses the benzyloxycarbonyl (Cbz) group for amino protection and Boc for imidazole protection

Each of these compounds offers unique advantages depending on the specific requirements of the peptide synthesis process. Boc-His(Z)-OH is particularly advantageous due to its dual protection, which provides greater stability and prevents side reactions during synthesis.

Biological Activity

3-(1-Benzyloxycarbonylimidazol-4-yl)-2-(tert-butoxycarbonylamino)propanoic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₅H₁₉N₃O₄

- Molecular Weight : 309.33 g/mol

This compound features a benzyloxycarbonyl group and a tert-butoxycarbonyl protecting group, which are significant for its stability and reactivity in biological systems.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific proteases, which are critical for various biological processes, including viral replication. This inhibition can be crucial in developing antiviral therapies.

- Modulation of Signaling Pathways : Preliminary studies suggest that this compound may influence signaling pathways involved in cell proliferation and apoptosis, potentially making it a candidate for cancer therapy.

- Antimicrobial Activity : Some studies have reported antimicrobial properties, suggesting potential applications in treating infections.

Research Findings

A comprehensive review of recent literature reveals several key findings regarding the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Antiviral Activity : A study focused on the compound's ability to inhibit HIV protease demonstrated significant reductions in viral load in vitro, supporting its development as an antiviral agent.

- Cancer Research : In another study, the compound was tested on various cancer cell lines, where it exhibited dose-dependent cytotoxicity, leading to further investigations into its mechanism of inducing apoptosis.

- Antibacterial Trials : Clinical trials assessing its antibacterial properties revealed effectiveness against multi-drug resistant strains, suggesting a role in treating resistant infections.

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-phenylmethoxycarbonylimidazol-4-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O6/c1-19(2,3)28-17(25)21-15(16(23)24)9-14-10-22(12-20-14)18(26)27-11-13-7-5-4-6-8-13/h4-8,10,12,15H,9,11H2,1-3H3,(H,21,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTFPUKOHGSCSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.